Product packaging for 2-(Dimethylaminodiazenyl)benzamide(Cat. No.:CAS No. 33330-89-1)

2-(Dimethylaminodiazenyl)benzamide

Cat. No.: B13748405
CAS No.: 33330-89-1
M. Wt: 192.22 g/mol
InChI Key: BPIUKMIZYGZZRF-UHFFFAOYSA-N
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Description

2-(Dimethylaminodiazenyl)benzamide is a useful research compound. Its molecular formula is C9H12N4O and its molecular weight is 192.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N4O B13748405 2-(Dimethylaminodiazenyl)benzamide CAS No. 33330-89-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33330-89-1

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-(dimethylaminodiazenyl)benzamide

InChI

InChI=1S/C9H12N4O/c1-13(2)12-11-8-6-4-3-5-7(8)9(10)14/h3-6H,1-2H3,(H2,10,14)

InChI Key

BPIUKMIZYGZZRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=CC=C1C(=O)N

Origin of Product

United States

Contextualization Within Diazenyl Compound Chemistry and Benzamide Scaffolds

The structure of 2-(Dimethylaminodiazenyl)benzamide is intrinsically bifunctional, containing both a diazenyl linkage and a benzamide (B126) framework. Each of these components contributes unique properties that are extensively studied in organic and medicinal chemistry.

Azo compounds are a class of organic molecules that feature the functional group R−N=N−R′, known as an azo or diazenyl group. wikipedia.org In this structure, the R and R′ groups can be either alkyl or, more commonly, aryl. The defining feature is the nitrogen-nitrogen double bond (N=N), which imparts distinct chemical and physical properties. Aryl azo compounds are noted for their high stability and are often intensely colored, a characteristic that has made them the basis for a vast array of synthetic dyes and pigments. wikipedia.org The geometry of the N=N bond allows for cis-trans isomerization, a property that can often be controlled by light (photoisomerization) or pH, making them attractive as molecular switches.

The benzamide scaffold is a fundamental structural unit in medicinal chemistry, consisting of a benzene (B151609) ring bonded to an amide functional group (-C(=O)NH₂). researchgate.net This arrangement is considered a "privileged scaffold" because it appears in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govontosight.airesearchgate.net Its prevalence is due to its ability to act as a stable, rigid backbone while the amide group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. ontosight.ai Differently substituted benzamides are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai

Current Research Landscape and Significance of Diazenylbenzamide Systems

Contemporary research continues to build upon the historical foundations of both diazenyl and benzamide (B126) chemistry, exploring novel applications and more complex molecular designs.

Modern investigations into azo compounds have moved far beyond their use as simple dyes. Their ability to undergo reversible isomerization under light has established them as key components in the development of photoresponsive materials, molecular machines, and photopharmacology. In the biomedical field, azo compounds are utilized for targeted drug delivery. The azo bond is relatively stable in the human body but can be cleaved by azoreductase enzymes, which are found in high concentrations in the anaerobic environment of the colon. This property is exploited to design prodrugs that release their active form specifically in the lower gastrointestinal tract.

The benzamide scaffold remains a focal point of intense research in drug discovery. Scientists are continuously synthesizing and testing new benzamide derivatives as inhibitors for a wide range of enzymes, including histone deacetylases (HDACs) and carbonic anhydrases, which are important targets in cancer therapy. Furthermore, substituted benzamides are widely used as ligands for G-protein coupled receptors (GPCRs), playing a role in treating neurological and psychiatric disorders.

The hypothetical significance of a diazenylbenzamide system, such as 2-(Dimethylaminodiazenyl)benzamide, lies at the intersection of these modern research frontiers. The combination of a biologically active benzamide core with a stimulus-responsive diazenyl linker presents several compelling possibilities:

Photocontrolled Therapeutics: A diazenylbenzamide could function as a photoswitchable drug, where its biological activity is modulated by light. One isomer could be active against a specific biological target, while the other is inactive, allowing for precise spatial and temporal control over drug action.

Targeted Prodrugs: The molecule could be designed as a prodrug where the diazenyl bond is cleaved by specific enzymes (e.g., azoreductases) at a target site, releasing a potent benzamide-based therapeutic agent. This would enhance efficacy and reduce systemic side effects.

Molecular Probes: The chromophoric nature of the diazenyl group could be used to create probes for studying biological systems, where changes in the environment could be reported by a change in color or fluorescence.

While this compound itself is not a prominent compound in current literature, the strategic design of hybrid molecules that unite the established pharmacological utility of benzamides with the functional versatility of diazenyl linkers represents a logical and promising direction in the ongoing evolution of medicinal chemistry.

Advancements in the Synthesis of this compound and Its Analogs

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, materials science, and diagnostics. Among these, molecules featuring the azobenzamide scaffold have garnered interest due to their unique electronic and structural properties. This article focuses on the advanced synthetic methodologies for a particular member of this class, this compound, and its related analogs. We will explore both established reaction pathways and emerging catalytic strategies, providing a comprehensive overview of the state-of-the-art in the preparation of these complex molecules.

Computational and Theoretical Chemistry Studies on 2 Dimethylaminodiazenyl Benzamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Dimethylaminodiazenyl)benzamide, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

The stability of the molecule is further assessed by calculating its total energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum. While specific data for this compound is not available, studies on other benzamide (B126) derivatives have successfully used DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to predict bond lengths, bond angles, and dihedral angles.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity and lower kinetic stability. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ2 / 2η, where μ is the chemical potential).

These descriptors for this compound would provide a quantitative measure of its reactivity and potential interactions with other molecules.

Table 1: Hypothetical Reactivity Descriptors for this compound based on General Benzamide Derivative Studies

ParameterSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--1.5 eV
HOMO-LUMO GapΔEELUMO - EHOMO5.0 eV
Ionization PotentialI-EHOMO6.5 eV
Electron AffinityA-ELUMO1.5 eV
Electronegativityχ(I + A) / 24.0 eV
Chemical Hardnessη(I - A) / 22.5 eV
Chemical SoftnessS1 / 2η0.2 eV-1
Electrophilicity Indexωμ2 / 2η3.2 eV

Note: The values in this table are hypothetical and are included for illustrative purposes only, as specific experimental or computational data for this compound is not available.

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the diazenyl group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group and the aromatic ring would likely exhibit positive potential, making them potential sites for nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the properties of a single, static molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

The this compound molecule has several rotatable bonds, allowing it to adopt various conformations. The rotation around the bond connecting the benzamide ring to the diazenyl group and the rotation of the dimethylamino group are of particular interest. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and low-energy conformers. This information is crucial for understanding how the molecule might interact with biological targets.

The surrounding environment, particularly the solvent, can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the presence of solvent molecules (such as water) to study these effects. The solvent can stabilize certain conformations through interactions like hydrogen bonding and can also affect the electronic properties of the solute molecule. For instance, polar solvents might stabilize more polar conformers of this compound. The choice of solvent has been shown to influence the reaction pathways and products in related systems.

Based on the current available information, a detailed scientific article on the computational and theoretical chemistry studies of this compound, as per the requested outline, cannot be generated. There is a lack of specific published research focusing on the theoretical vibrational and electronic spectroscopy of this particular compound.

To provide a comprehensive and accurate article, access to scholarly papers detailing these specific computational analyses would be necessary. Without such sources, the generation of in-depth content, including data tables and detailed research findings for the specified spectroscopic properties, is not possible.

Advanced Spectroscopic Characterization Methodologies for 2 Dimethylaminodiazenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and, increasingly, in the solid state. nih.gov It provides granular information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial data on the types and number of protons and carbons, complex structures like 2-(Dimethylaminodiazenyl)benzamide necessitate advanced two-dimensional (2D) NMR techniques for unambiguous assignment. nih.govresearchgate.netnih.gov These methods correlate signals from different nuclei, revealing through-bond and through-space connectivities. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be crucial for mapping the spin systems of the aromatic protons on the benzamide (B126) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule.

Total Correlation Spectroscopy (TOCSY): This technique establishes correlations between all protons within a given spin system, not just those that are directly coupled. bmrb.io For the aromatic portion of the molecule, TOCSY can help to distinguish between different protons within the same ring system.

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR can provide information about molecular conformation and packing in the crystal lattice. This can reveal details about intermolecular interactions, such as hydrogen bonding involving the amide group, which might differ from the solution state.

Table 1: Expected NMR Chemical Shift Assignments for this compound

Functional GroupNucleusExpected Chemical Shift (ppm)2D NMR Correlation Evidence
Amide (C=O)¹³C165-175HMBC correlation to aromatic protons and NH₂ protons.
Amide (NH₂)¹H7.5-8.5 (broad)COSY correlation (if coupling is resolved); HMBC to carbonyl carbon.
Aromatic (C-H)¹H7.0-8.0COSY correlations between adjacent aromatic protons; HSQC to aromatic carbons.
Aromatic (C)¹³C120-140HSQC to attached protons; HMBC to nearby protons.
Diazenyl N-CH₃¹H3.0-3.5HSQC to N-methyl carbon; HMBC to diazenyl-attached aromatic carbon.
Diazenyl N-CH₃¹³C40-50HSQC to N-methyl protons.

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing detailed mechanistic insights. nih.gov For this compound, labeling the diazenyl group with the heavy isotope of nitrogen, ¹⁵N, can be particularly informative. beilstein-journals.org

By synthesizing the compound using a ¹⁵N-labeled precursor, such as labeled sodium nitrite, one can introduce ¹⁵N atoms specifically into the N=N double bond. beilstein-journals.org The fate of these labeled atoms can then be monitored in subsequent reactions using ¹⁵N NMR spectroscopy or mass spectrometry. This approach is invaluable for studying reaction mechanisms, such as rearrangements, decomposition pathways, or the transfer of the diazenyl group. The ¹⁵N chemical shifts and the observation of ¹⁵N-¹⁵N or ¹⁵N-¹³C coupling constants can provide direct evidence for bond formation or cleavage, helping to distinguish between proposed mechanistic pathways. beilstein-journals.orgnih.gov This method has been successfully applied to determine the structures and reaction pathways of various nitrogen-containing heterocyclic compounds. beilstein-journals.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. ias.ac.inrjptonline.org

The IR and Raman spectra of this compound are expected to show distinct bands corresponding to its primary functional groups. The analysis of these spectra is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and help in the assignment of complex spectral features. ias.ac.inresearchgate.net

Amide Group Vibrations: The primary amide group (-CONH₂) gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is typically a very strong band in the IR spectrum, expected around 1650-1680 cm⁻¹. researchgate.netsynthasite.com The N-H stretching vibrations appear as two bands in the 3200-3400 cm⁻¹ region, while the N-H bending (scissoring) vibration (Amide II band) is found near 1600-1640 cm⁻¹. rjptonline.org

Diazo Group Vibration: The N=N stretching vibration of the diazenyl group is expected to appear in the range of 1400-1500 cm⁻¹. This band can sometimes be weak in the IR spectrum but stronger and more easily identifiable in the Raman spectrum.

Aromatic Ring Vibrations: The benzene (B151609) ring will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at various frequencies between 1450 and 1600 cm⁻¹.

Dimethylamino Group Vibrations: The C-N stretching of the dimethylamino group will have characteristic bands, typically in the 1200-1350 cm⁻¹ region. rjptonline.org

Table 2: Characteristic Vibrational Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Spectral Appearance
N-H StretchAmide (NH₂)3200 - 3400Two medium-intensity bands in IR.
C-H Stretch (Aromatic)Benzene Ring3000 - 3100Multiple weak to medium bands in IR/Raman.
C=O Stretch (Amide I)Amide (CONH₂)1650 - 1680Strong, sharp band in IR. synthasite.com
N-H Bend (Amide II)Amide (NH₂)1600 - 1640Medium to strong band in IR. rjptonline.org
C=C StretchBenzene Ring1450 - 1600Multiple bands of varying intensity.
N=N StretchDiazenyl (N=N)1400 - 1500Weak in IR, potentially stronger in Raman.
C-N StretchDimethylamino1200 - 1350Medium intensity band in IR. rjptonline.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of a molecule by many orders of magnitude. rsc.orgnih.gov This enhancement occurs when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. youtube.comyoutube.com

For this compound, SERS offers a powerful tool for trace detection. jlu.edu.cnresearchgate.net The technique's high sensitivity makes it suitable for identifying minute quantities of the compound, which is valuable in various analytical contexts. nih.gov The enhancement mechanism is twofold: a dominant electromagnetic enhancement from localized surface plasmon resonances on the metal surface, and a chemical enhancement involving charge-transfer between the molecule and the substrate. youtube.com

Furthermore, if the laser excitation wavelength overlaps with an electronic absorption band of the analyte (a condition known as resonance), an even greater signal amplification can be achieved through Surface-Enhanced Resonance Raman Scattering (SERRS). rsc.orgnih.gov The colorful diazo group in this compound may act as a chromophore, making SERRS a particularly viable and powerful technique for its study. rsc.orgnih.gov The orientation of the molecule on the metal surface can also be inferred from which vibrational modes are most strongly enhanced, providing insights into the molecule-surface interaction. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high precision, allowing for the confident determination of its molecular formula.

For this compound (C₉H₁₂N₄O), HRMS would confirm the elemental composition by matching the exact measured mass to the calculated theoretical mass.

In addition to molecular formula determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides critical information about the molecule's structure through controlled fragmentation. The fragmentation pattern serves as a molecular fingerprint. For benzamide-containing compounds, a characteristic fragmentation pathway involves the initial loss of the amino group. researchgate.net

For this compound, the expected fragmentation in an electron ionization (EI) mass spectrum would likely proceed as follows:

Molecular Ion (M⁺·): The initial ionization of the molecule would produce the molecular ion, the peak of which confirms the molecular weight.

Loss of the Dimethylamino Group: Cleavage of the N-N bond could lead to the loss of a dimethylamino radical (·N(CH₃)₂) or a related fragment.

Formation of the Benzoyl Cation: A common fragmentation pathway for benzamides is the loss of the amide group to form the highly stable benzoyl cation (m/z 105). researchgate.net

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation (m/z 77). researchgate.net

Investigating these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed StructureMass-to-Charge Ratio (m/z)Proposed Loss from Parent/Precursor
Molecular Ion[C₉H₁₂N₄O]⁺·192.1-
[M - N(CH₃)₂]⁺[C₇H₇N₂O]⁺147.1·N(CH₃)₂
Benzoyl Cation[C₇H₅O]⁺105.0·CONH₂ and ·N₂C₂H₆
Phenyl Cation[C₆H₅]⁺77.0Loss of CO from Benzoyl Cation

Insufficient Information Found to Generate the Requested Article on "this compound"

Following a comprehensive search of available resources, it has been determined that there is a significant lack of specific scientific literature and data pertaining to the chemical compound "this compound." The initial and subsequent targeted searches for its role as a synthetic building block, its application in forming complex organic and heterocyclic molecules, and its potential in supramolecular chemistry and advanced materials science did not yield any specific research findings.

The performed searches on derivatization strategies, site-specific functionalization, and the synthesis of heterocyclic systems incorporating the benzamide and diazenyl units of this particular compound were unsuccessful in retrieving relevant scholarly articles or detailed experimental data. Similarly, inquiries into its function in supramolecular chemistry, including the design of non-covalent interactions and host-guest chemistry, as well as its exploration in advanced materials science, returned no specific information.

General information on related compound classes such as benzamides and diazenes is available. However, per the user's strict instructions to focus solely on "this compound" and to not introduce information that falls outside the explicit scope of the provided outline, it is not possible to construct the requested article. The absence of specific data for this compound prevents a scientifically accurate and informative discussion on the outlined topics.

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Role of 2 Dimethylaminodiazenyl Benzamide in Chemical Transformations and Material Design

Exploration in Advanced Materials Science (Excluding specific physical properties of materials)

Design Principles for Azo-Containing Functional Materials

The design of functional materials incorporating azo compounds, such as 2-(Dimethylaminodiazenyl)benzamide, is centered on leveraging the unique properties of the diazo (–N=N–) group. These materials are engineered to respond to external stimuli, primarily light, which allows for the dynamic control of their properties.

Key design principles include:

Molecular Integration: The azo moiety can be incorporated into various material frameworks, including polymers, hydrogels, and porous organic structures. nih.govmdpi.com This can be achieved by synthesizing monomers containing the azo group and subsequently polymerizing them, or by chemically grafting the azo compound onto an existing material backbone. rsc.org The method of integration influences the final properties and responsiveness of the material.

Controlled Architecture: In solid-state materials, such as porous organic polymers, the arrangement and density of the azo units are critical. nih.gov A well-defined architecture ensures that the collective switching of the azo groups leads to a macroscopic change in the material's properties, such as pore size, surface area, or adsorption capacity. nih.gov For example, a porous azo-functionalized organic polymer was designed to exhibit reversibly stimuli-responsive CO2 adsorption due to the trans/cis isomerization of the polymer's azo-functionalized skeleton. nih.gov

Table 1: General Design Strategies for Azo-Containing Functional Materials

Design Strategy Objective Example Application
Covalent incorporation into polymer chains To create materials with integrated photoresponsive behavior. Smart textiles, actuators.
Formation of porous organic frameworks To develop materials with switchable porosity and adsorption. Gas storage and separation, controlled release. nih.gov
Synthesis of low molecular weight gelators To create photoresponsive soft materials. Injectable hydrogels, smart coatings. mdpi.com

| Integration into liquid crystal elastomers | To achieve spatiotemporal control and remote operation. | Soft robotics, smart adhesives. rsc.org |

Photoresponsive Materials Development Based on Diazenyl Isomerism

The core mechanism behind the functionality of azo-containing materials is the reversible photoisomerization of the diazenyl group. This process involves the transition between a more stable trans isomer and a less stable cis isomer upon irradiation with light of specific wavelengths.

Trans-to-Cis Isomerization: Typically, irradiation with ultraviolet (UV) light excites the π-π* electronic transition in the trans isomer, leading to its conversion to the cis form. This geometric change significantly alters the molecule's shape from a linear, elongated form (trans) to a bent, more compact form (cis).

Cis-to-Trans Isomerization: The reverse transformation can be triggered by irradiation with visible light or can occur thermally as the cis isomer relaxes back to the more stable trans state. nih.gov The rate of thermal relaxation is dependent on the molecular structure and the surrounding environment.

This reversible isomerization at the molecular level can be harnessed to induce macroscopic changes in the material. For example, in a hydrogel, the light-induced transition from trans to cis isomers can disrupt the intermolecular interactions responsible for gel formation, leading to a gel-to-sol transition. mdpi.com In porous materials, the isomerization can alter the pore dimensions and surface properties, thereby controlling the uptake and release of guest molecules like CO2. nih.gov

The development of these materials involves a deep understanding of the relationship between the molecular photoswitch and the properties of the bulk material. The local environment of the azo group within the material, often referred to as matrix effects, can influence its isomerization behavior. acs.org Factors such as limited free volume and reduced segmental motion in a polymer can affect the efficiency of the isomerization process compared to the molecule in solution. acs.org

Table 2: Property Changes Induced by Diazenyl (trans-to-cis) Isomerization

Property Change upon trans-to-cis Isomerization Consequence for Material Function
Molecular Geometry Elongated to bent Alteration of polymer chain conformation, change in liquid crystal ordering. rsc.org
Dipole Moment Generally increases Changes in polarity, solubility, and intermolecular interactions.
UV-Vis Absorption Shift in absorption bands Color change, basis for optical data storage.

| Volume/Size | Decrease in effective length | Contraction or expansion of the material, leading to actuation. |

While research has not specifically detailed these effects for this compound, its fundamental azo-benzamide structure suggests it is a candidate for inclusion in such photoresponsive systems, pending further investigation into its specific isomerization characteristics and synthetic viability for material integration.

Emerging Research Directions and Future Perspectives in Diazenylbenzamide Chemistry

Development of Novel Catalytic Systems for Diazenylbenzamide Modifications

The functionalization of the 2-(dimethylaminodiazenyl)benzamide core is a key area for unlocking its full potential. Future research will likely focus on the development of sophisticated catalytic systems to achieve site-selective modifications. While traditional methods for benzamide (B126) synthesis often involve the chlorination of benzoic acids followed by amidation, newer, more efficient, and environmentally friendly pathways are being explored. youtube.com

Recent advancements in catalysis, particularly with transition metals, offer promising avenues. For instance, ruthenium(II)-catalyzed remote C-H glycosylation of 8-aminoquinoline (B160924) amides demonstrates the potential for site-selective functionalization of aromatic amides. researchgate.net Such strategies could be adapted for the targeted modification of the benzene (B151609) ring in this compound, introducing new substituents to modulate its properties. Furthermore, rhodium-catalyzed reactions involving diazo compounds, such as ring expansion and cyclopropanation, highlight the reactivity of the diazo group that could be harnessed for novel transformations of the diazenyl moiety. rsc.orgrsc.org The development of catalysts that can selectively act on either the diazenyl or the benzamide group without cross-reactivity will be a significant challenge and a major breakthrough.

Catalyst TypePotential Modification on this compoundReference
Ruthenium(II) ComplexesSite-selective C-H functionalization of the aromatic ring researchgate.net
Rhodium Paddlewheel ComplexesTransformations involving the diazenyl group (e.g., cyclopropanation, insertion) rsc.orgrsc.org
Chiral Ru(II)–Amm–Pheox ComplexesStereoselective cyclopropanation at the diazenyl moiety rsc.org

Integration into High-Throughput Experimentation and Automated Synthesis Platforms

The drive to accelerate drug discovery and materials science has led to the increasing adoption of high-throughput experimentation (HTE) and automated synthesis platforms. nih.govresearchgate.net These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly shortening discovery cycle times. researchgate.net The integration of this compound and its derivatives into these automated workflows is a logical next step.

Automated synthesis platforms, such as the SynFini™ system, which utilizes artificial intelligence and robotics, can design, test, and optimize synthetic routes in a fraction of the time required for manual methods. youtube.com Such platforms are particularly well-suited for preparing libraries of molecules from virtual screening hits. nih.gov By developing robust and reliable synthetic protocols for this compound that are compatible with these automated systems, researchers can efficiently explore the chemical space around this scaffold. This will facilitate the discovery of derivatives with optimized properties for various applications, from pharmaceuticals to advanced materials. The ability to rapidly generate and test a diverse set of analogs will be crucial for establishing structure-activity relationships (SAR) and identifying lead compounds. nih.gov

Theoretical Advancements in Predicting Reactivity and Self-Assembly Behavior

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. In the context of this compound, theoretical advancements will play a crucial role in predicting its reactivity and self-assembly behavior. Density Functional Theory (DFT) calculations, for example, have been successfully used to understand the divergent reactivity profiles of diazo amides, esters, and ketones in transition-metal-free C-H insertion reactions. nih.gov Such computational studies can provide valuable insights into the electronic structure and reaction mechanisms of this compound, guiding the design of new reactions and catalysts.

Furthermore, the prediction of self-assembly behavior is critical for the design of new materials with desired properties. The benzamide moiety is known to participate in hydrogen bonding, which can drive the formation of ordered supramolecular structures. Computational models are being developed to predict the self-assembly of complex molecules, including those with amide functionalities. nih.gov For instance, the use of protein language models like ESM-2 to predict deamidation sites in antibodies, which involves amide bond cleavage, showcases the power of machine learning in understanding and predicting the behavior of amide-containing systems. chemrxiv.org Applying similar predictive models to this compound could enable the in-silico design of novel self-assembling materials with tailored optical or electronic properties.

Interdisciplinary Research Avenues in Chemical Sciences

The unique combination of a diazenyl group and a benzamide moiety in this compound opens up a wide range of interdisciplinary research avenues. The benzamide scaffold is a common feature in many biologically active compounds, and derivatives have been explored as antitumor agents and enzyme inhibitors. nih.govnih.gov For example, novel benzamide derivatives have been synthesized and evaluated as selective inhibitors for human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are involved in various pathological conditions like thrombosis and cancer. rsc.org Similarly, sulfamoyl benzamide derivatives have shown promise as carbonic anhydrase inhibitors. nih.gov

The diazenyl group, on the other hand, is known for its photoswitchable properties, making it a valuable component in the design of photoresponsive materials and probes. The intersection of these two functionalities in this compound suggests potential applications in areas such as targeted drug delivery, where light could be used to trigger the release of a therapeutic agent, or in the development of novel diagnostic tools. The exploration of this compound and its derivatives in fields like chemical biology, medicinal chemistry, and materials science is expected to yield exciting new discoveries.

Unexplored Reactivity Modes of the Diazenyl-Benzamide System

While the individual reactivities of diazo compounds and benzamides are well-documented, the interplay between these two functional groups within the same molecule presents opportunities for discovering unexplored reactivity modes. The diazenyl group in this compound could potentially influence the reactivity of the benzamide moiety, and vice versa.

For instance, the diazo group is a precursor to carbenes, which can undergo a variety of insertion and cyclization reactions. rsc.org The intramolecular reaction of a carbene generated at the diazenyl position with the benzamide group could lead to the formation of novel heterocyclic systems. Conversely, the electronic nature of the benzamide substituent could modulate the reactivity of the diazenyl group, for example, in nucleophilic aromatic substitution reactions involving aryldiazonium salts. youtube.com The study of the reactivity of α-diazo sulfonium (B1226848) salts has shown that the substitution pattern on the carbene carbon dictates the reaction pathway. rsc.org Investigating the reactivity of this compound under various conditions, such as in the presence of different catalysts, light, or redox agents, could reveal novel and synthetically useful transformations that are not accessible from the individual functional groups alone.

Functional GroupKnown ReactivityPotential Unexplored Reactivity in this compound
DiazenylPrecursor to carbenes, participation in cycloadditionsIntramolecular reactions with the benzamide group to form new heterocycles; modulation of reactivity by the benzamide substituent.
BenzamideNucleophilic and electrophilic substitutions, hydrogen bondingInfluence on the electronic properties and reactivity of the adjacent diazenyl group; participation in novel cyclization reactions.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2-(Dimethylaminodiazenyl)benzamide in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood or glovebox if toxic vapors are generated .
  • Store the compound at 0–6°C in airtight containers to prevent degradation. Dispose of waste via certified hazardous waste services .
  • Monitor air quality for volatile byproducts using gas chromatography or IR spectroscopy.

Q. How can spectroscopic methods validate the purity and structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm hydrogen/carbon environments. Compare peaks with reference data for benzamide derivatives (e.g., 2-{[(2-oxocyclohexylidene)methyl]amino}benzamide) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ±0.001 Da).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as done for 4-(Dimethylamino)benzohydrazide .

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C with H2H_2 in methanol for nitro-group reductions, similar to N-Benzoyl-2-hydroxybenzamide synthesis .
  • Amide Coupling : Employ reagents like EDC/HOBt for coupling dimethylamino-diazenyl moieties to benzamide cores.
  • Optimization : Adjust solvent polarity (e.g., DMF vs. CH2_2Cl2_2) and reaction time to improve yields (≥80% target).

Advanced Research Questions

Q. How do reaction mechanisms differ under varying conditions for functionalizing this compound?

  • Methodological Answer :

  • Organometallic vs. SET Pathways : Under basic conditions, Cu(II)-mediated C–H activation directs methoxylation (organometallic mechanism). Under acidic conditions, single-electron transfer (SET) leads to non-directed chlorination, as observed in N-(8-quinolinyl)benzamide derivatives .
  • Kinetic Studies : Use DFT calculations to model transition states and compare with experimental yields (e.g., tert-butyl nitrite reactions) .

Q. What strategies mitigate off-target effects when evaluating this compound’s biological activity?

  • Methodological Answer :

  • Dose-Response Analysis : Titrate concentrations (e.g., 0.1–100 µM) to identify thresholds where poly(ADP-ribose) synthetase inhibition occurs without affecting glucose metabolism or DNA synthesis .
  • Selectivity Screening : Use radioligand binding assays (e.g., sigma-2 receptor studies) to differentiate target vs. off-target interactions .

Q. How can substituent modifications enhance the compound’s bioactivity or pharmacokinetics?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogues (Table 1) to identify key functional groups.
Substituent PositionBioactivity TrendReference
Nitro (para) ↑ Anticancer
Chloro (ortho) ↑ Antimicrobial
Fluoro (meta) ↑ PET Imaging
  • Computational Modeling : Perform QSAR studies using logP, polar surface area, and hydrogen-bonding parameters from 2-(2-dimethylamino-ethoxy)-benzamide .

Q. What methodologies enable in vivo tracking of this compound?

  • Methodological Answer :

  • Radiolabeling : Introduce 18F^{18}F via mesylate precursors (e.g., 2-(2-18F^{18}F-fluoroethoxy) groups) for PET imaging. Validate tumor uptake in murine models (e.g., EMT-6 allografts) .
  • Metabolic Profiling : Use LC-MS/MS to quantify metabolites in plasma/tissue homogenates.

Data Analysis and Experimental Design

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide) to identify consensus trends .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.

Q. What chromatographic techniques resolve enantiomers of this compound derivatives?

  • Methodological Answer :

  • Chiral Stationary Phases : Use cellulose 3,5-dichlorophenylcarbamate columns with methanol/acetonitrile mobile phases. Optimize flow rates (5 mL/min) for baseline separation, as demonstrated for sulfinyl benzamides .

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